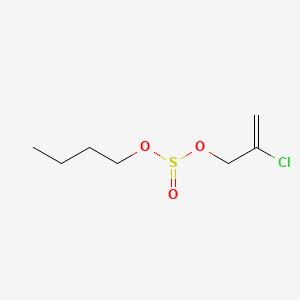
Sulfurous acid, butyl 2-chloro-2-propenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfurous acid, butyl 2-chloro-2-propenyl ester: is an organic compound with the molecular formula C₇H₁₃ClO₃S and a molecular weight of 212.69 g/mol . It is also known by its alternative name, butyl 2-chloro-2-propen-1-yl sulfite . This compound is characterized by its density of approximately 1.2 g/cm³ and a boiling point of around 254.7°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfurous acid, butyl 2-chloro-2-propenyl ester typically involves the reaction of sulfurous acid with butyl 2-chloro-2-propenyl alcohol under controlled conditions . The reaction is carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials, including sulfurous acid and butyl 2-chloro-2-propenyl alcohol, are mixed in reactors equipped with temperature and pressure control systems. The reaction is catalyzed using suitable catalysts, and the product is purified through distillation and other separation techniques to achieve the required specifications .
Chemical Reactions Analysis
Types of Reactions: Sulfurous acid, butyl 2-chloro-2-propenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Sulfurous acid, butyl 2-chloro-2-propenyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is utilized in various chemical reactions to introduce specific functional groups .
Biology: In biological research, this compound is used to study the effects of sulfur-containing esters on biological systems. It is also employed in the development of bioactive molecules and pharmaceuticals .
Medicine: Its unique chemical structure allows for the modification of pharmacologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives .
Mechanism of Action
The mechanism of action of sulfurous acid, butyl 2-chloro-2-propenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release sulfurous acid, which can then participate in various biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles allows it to modify proteins and other biomolecules, leading to changes in their function and activity .
Comparison with Similar Compounds
- Sulfurous acid, methyl 2-chloro-2-propenyl ester
- Sulfurous acid, ethyl 2-chloro-2-propenyl ester
- Sulfurous acid, propyl 2-chloro-2-propenyl ester
Comparison: Sulfurous acid, butyl 2-chloro-2-propenyl ester is unique due to its butyl group, which imparts specific physicochemical properties such as higher boiling point and density compared to its methyl, ethyl, and propyl analogs. These differences influence its reactivity and applications in various fields .
Properties
CAS No. |
74039-49-9 |
|---|---|
Molecular Formula |
C7H13ClO3S |
Molecular Weight |
212.70 g/mol |
IUPAC Name |
butyl 2-chloroprop-2-enyl sulfite |
InChI |
InChI=1S/C7H13ClO3S/c1-3-4-5-10-12(9)11-6-7(2)8/h2-6H2,1H3 |
InChI Key |
BOQZIZHMNYENQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOS(=O)OCC(=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















